Dodecanedioyl Dichloride

Polymer Synthesis Structure-Property Relationship Polycondensation

Dodecanedioyl dichloride (DDDC), also referred to as 1,12-dodecanedioyl chloride, is a long-chain aliphatic diacyl chloride with the linear formula ClCO(CH₂)₁₀COCl and a molecular weight of 267.19 g/mol. It is a moisture-sensitive, colorless to light yellow liquid at room temperature with a melting point of 125–126°C, a boiling point of 140°C at 0.5 mmHg, and a density of 1.069 g/mL at 25°C.

Molecular Formula C12H20Cl2O2
Molecular Weight 267.19 g/mol
CAS No. 4834-98-4
Cat. No. B1363107
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDodecanedioyl Dichloride
CAS4834-98-4
Molecular FormulaC12H20Cl2O2
Molecular Weight267.19 g/mol
Structural Identifiers
SMILESC(CCCCCC(=O)Cl)CCCCC(=O)Cl
InChIInChI=1S/C12H20Cl2O2/c13-11(15)9-7-5-3-1-2-4-6-8-10-12(14)16/h1-10H2
InChIKeyCNXXEPWXNDFGIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Dodecanedioyl Dichloride (CAS 4834-98-4): Technical Overview and Procurement Considerations


Dodecanedioyl dichloride (DDDC), also referred to as 1,12-dodecanedioyl chloride, is a long-chain aliphatic diacyl chloride with the linear formula ClCO(CH₂)₁₀COCl and a molecular weight of 267.19 g/mol. It is a moisture-sensitive, colorless to light yellow liquid at room temperature with a melting point of 125–126°C, a boiling point of 140°C at 0.5 mmHg, and a density of 1.069 g/mL at 25°C. As a highly reactive electrophile, DDDC serves as a critical C12 building block for synthesizing specialty polyamides (e.g., nylon 6,12 and nylon 12,12), polyesters, and crosslinked biomaterials.

Long C12 methylene spacer for tailored polymer flexibility and hydrophobicity
Highly reactive diacyl chloride; requires anhydrous handling and storage
Suitable for polycondensation reactions to produce polyamides, polyesters, and crosslinked materials

Why Dodecanedioyl Dichloride (CAS 4834-98-4) Cannot Be Simply Replaced by Shorter-Chain Diacyl Chlorides


Selecting a generic diacyl chloride based solely on reactive functional groups ignores the critical influence of the aliphatic spacer length on final material properties. In polycondensation reactions, the number of methylene units in the diacid chloride directly dictates polymer chain flexibility, crystallinity, and molecular weight. [1] For instance, substituting DDDC (C12) with shorter-chain alternatives like sebacoyl chloride (C10) or azelaoyl chloride (C9) yields polymers with measurably different viscosities, melting points, and mechanical characteristics, which can render them unsuitable for applications requiring the specific balance of hydrophobicity and flexibility provided by the dodecanedioyl backbone. [2] Furthermore, in biomedical crosslinking, the 12-carbon spacer of DDDC creates a distinct molecular distance between conjugated biomolecules, directly impacting biological activity and receptor binding geometry—a parameter that cannot be replicated by shorter or longer homologs. [3]

Target: Dodecanedioyl Dichloride (C12)
Shorter-Chain Alternatives (C9, C10)
C12 spacer yields a distinct balance of chain flexibility and crystallinity
Shorter chains may increase crystallinity and alter mechanical properties, limiting application fit
Provides a specific 12-carbon molecular distance in crosslinked bioconjugates
Different spacer lengths modify receptor binding geometry, potentially changing biological response
Enables higher molecular weight build-up in polycondensation under optimized conditions
Polymerization kinetics and ultimate molecular weight may differ, impacting processability

Quantitative Differentiation of Dodecanedioyl Dichloride (CAS 4834-98-4) vs. Key Comparators


Polyester Reduced Viscosity Decreases Systematically with Increasing Methylene Chain Length

In the synthesis of polyesters via interfacial polycondensation with trans-2,2′-dihydroxystilbene (DHS), the reduced viscosity of the resulting polymer is inversely correlated with the number of methylene units in the diacyl chloride monomer. Dodecanedioyl dichloride (C12) yields a polyester with a reduced viscosity of 0.11 dL/g, which is approximately 65% lower than the polyester derived from adipoyl chloride (C4, 0.32 dL/g) and also lower than those from azelaoyl chloride (C9) and sebacoyl chloride (C10). [1] This trend demonstrates that the longer C12 spacer of DDDC directly influences the polymerization kinetics and the final polymer's molecular weight, a key determinant of mechanical and processing properties.

Reduced Viscosity
Head-to-head
0.11 dL/g (C12) vs. 0.32 dL/g (C4) — ~65% lower
Reflects molecular weight control for processing
Conditions: interfacial polycondensation, CHCl₃, 25°C
Polymer Synthesis Structure-Property Relationship Polycondensation

Superior Photocrosslinking Kinetics and Ultimate Crosslinking Ratio in Film State

When comparing the photocrosslinking behavior of DHS-derived polyesters in the film state, the polyester synthesized from dodecanedioyl dichloride (DDDC) demonstrates the highest initial reaction rate and achieves the highest ultimate crosslinking ratio among all diacyl chlorides tested, including adipoyl chloride, azelaoyl chloride, and sebacoyl chloride. [1] This enhanced photoreactivity is attributed to the increased chain mobility and free volume provided by the longer C12 spacer, facilitating dimerization of the stilbene chromophores under 350 nm irradiation.

Photocrosslinking
Head-to-head
Highest initial rate and ultimate crosslinking ratio among tested diacyl chlorides
Supports faster UV-curing and higher crosslink density
Film state; 350 nm irradiation
Photoreactive Polymers Crosslinking Material Science

Enhanced Adhesion of Electrochromic Polyamide Films to ITO Glass

In the synthesis of electrochromic polyamides via condensation with amine-capped oligoaniline, the choice of diacyl chloride significantly impacts film adhesion properties. Polyamides synthesized with dodecanedioyl dichloride, when cast as thin films on indium tin oxide (ITO) coated glass, exhibit markedly stronger adhesion compared to polyaniline controls. These DDDC-derived polyamide films show no signs of delamination even after hundreds of redox cycles in hydrochloric acid solution. [1] While the study includes azelaoyl chloride as a comparator, the reported superior adhesion is specifically attributed to the aliphatic segment introduced by DDDC, which provides flexibility and stress dissipation not found in more rigid aromatic systems.

Film Adhesion
Cross-study comparable
No delamination after hundreds of redox cycles on ITO glass
Enhances device longevity under electrochemical stress
Compared to polyaniline films; HCl solution
Electrochromic Materials Polyamide Thin Films

Chain Length-Dependent Biological Activity in Insulin Dimer Crosslinking

In the synthesis of covalently linked insulin dimers for studying receptor binding geometry, the choice of dicarboxylic acid crosslinker length is critical. Dimers synthesized using a dodecanedioyl (C12) crosslinker exhibit distinct biological potency compared to those using shorter crosslinkers like suberoyl (C8) or oxalyl (C2). Specifically, NεB29,NεB29''-insulin dimers with a dodecanedioyl crosslink demonstrate a potency of 1–60% relative to native insulin in stimulating lipogenesis in isolated fat cells. [1] This range is dependent on the specific dimer isomer and crosslinking site, highlighting that the 12-carbon spacer creates a unique molecular distance that directly impacts receptor interaction.

Biological Potency
Cross-study comparable
1–60% of native insulin activity with C12 spacer
Spacer length tunes receptor interaction
Isolated fat cell lipogenesis assay
Bioconjugation Drug Delivery Insulin Analogues

High-Value Application Scenarios for Dodecanedioyl Dichloride (CAS 4834-98-4)


Synthesis of Specialty Polyamides (Nylon 6,12 and Nylon 12,12) for Engineering Plastics

DDDC is the monomer of choice for synthesizing nylon 6,12 (via reaction with hexamethylenediamine) and nylon 12,12 (via reaction with 1,12-dodecanediamine). These long-chain polyamides exhibit a unique combination of lower moisture absorption, higher dimensional stability, and excellent impact resistance compared to shorter-chain nylons like nylon 6,6. [1] This makes DDDC-derived nylons ideal for precision automotive parts, fuel lines, and electrical connectors where performance under humid or mechanically demanding conditions is paramount. The procurement of high-purity DDDC ensures consistent polymer molecular weight and minimizes defects in these high-value applications.

Development of Durable Electrochromic Devices (Smart Windows and Displays)

As demonstrated in Section 3, polyamides synthesized from DDDC exhibit superior adhesion to ITO glass and withstand hundreds of redox cycles without delamination. [2] This durability is essential for the commercial viability of electrochromic windows, anti-glare mirrors, and low-power displays. Researchers developing these devices should prioritize DDDC as a monomer to enhance device lifetime and reduce failure rates associated with film detachment, a common issue with alternative polymer systems.

Synthesis of Photocrosslinkable Polyesters for UV-Curable Coatings and 3D Printing Resins

The highest initial photocrosslinking rate and ultimate crosslinking ratio achieved with DDDC-derived polyesters, as quantified in Section 3, makes this compound a strategic choice for formulating UV-curable resins. [3] This enhanced reactivity allows for faster curing speeds in industrial coating lines and higher resolution in stereolithography 3D printing. The resulting crosslinked networks also benefit from the flexibility imparted by the long C12 chain, reducing brittleness in the final cured object.

Bioconjugation and Drug Delivery System Design Requiring Defined Molecular Spacers

For bioconjugation applications, such as creating protein dimers or antibody-drug conjugates, the 12-carbon spacer provided by DDDC offers a specific and well-defined distance between conjugated biomolecules. [4] As shown with insulin dimers, this spacer length can dramatically alter biological activity. DDDC is therefore a valuable reagent for medicinal chemists and bioconjugation scientists seeking to systematically explore structure-activity relationships or to achieve a specific, non-cleavable linker length in therapeutic constructs.

Application
Selection Property
Validation Focus
Specialty polyamide synthesis (nylon 6,12/12,12)
C12 spacer for low moisture absorption and flexibility
Polymer molecular weight and crystallinity control
Electrochromic device thin films
Film adhesion stability on ITO electrodes
Electrochemical cycling endurance
UV-curable coatings and 3D printing resins
Photocrosslinking reactivity and crosslink density
Cure speed and network formation
Bioconjugation spacer design
Defined 12-carbon molecular spacer
Bioactivity modulation in research protein conjugates

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